4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid

描述

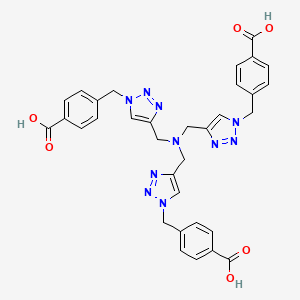

This compound is a tritopic organic linker featuring a nitrilotris(methylene) core connected to three 1H-1,2,3-triazole rings, each further linked to a benzoic acid group. Its structure combines rigidity (from the aromatic triazole and benzoate moieties) with flexibility (via methylene bridges), making it suitable for constructing metal-organic frameworks (MOFs) with tunable porosity and functionality. Commercially available (97% purity, 1 mg scale), it is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, followed by purification via flash chromatography .

属性

IUPAC Name |

4-[[4-[[bis[[1-[(4-carboxyphenyl)methyl]triazol-4-yl]methyl]amino]methyl]triazol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N10O6/c44-31(45)25-7-1-22(2-8-25)13-41-19-28(34-37-41)16-40(17-29-20-42(38-35-29)14-23-3-9-26(10-4-23)32(46)47)18-30-21-43(39-36-30)15-24-5-11-27(12-6-24)33(48)49/h1-12,19-21H,13-18H2,(H,44,45)(H,46,47)(H,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCGIRVIZKNLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Benzyl Azide Precursors

Benzyl azides can be prepared from benzyl bromides or chlorides through nucleophilic substitution with sodium azide (NaN₃). For example, tert-butyl-protected 4-(bromomethyl)benzoate reacts with NaN₃ in a polar solvent like dimethylformamide (DMF) to yield 4-(azidomethyl)benzoic acid tert-butyl ester.

Reaction Conditions:

Propargylamine Synthesis

The central nitrilotris(methylene)amine core, N(CH₂C≡CH)₃, can be synthesized by reacting tris(2-aminoethyl)amine with propargyl bromide under basic conditions. Alternatively, commercial tris(propargyl)amine may serve as a starting material.

CuAAC Reaction

Coupling the benzyl azide with the propargylamine core under Cu(I) catalysis forms the triazole rings. Copper sulfate (CuSO₄) with sodium ascorbate is a common catalyst system.

Example Protocol:

-

Reactants:

-

Tris(propargyl)amine (1 equiv)

-

4-(Azidomethyl)benzoic acid tert-butyl ester (3 equiv)

-

-

Catalyst: CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv)

-

Temperature: 25–50°C

-

Time: 12–24 hours

Outcome:

A tert-butyl-protected intermediate is obtained, which requires deprotection to yield the final carboxylic acid groups.

Deprotection of Carboxylic Acid Groups

The tert-butyl esters are hydrolyzed under acidic conditions to liberate the carboxylic acids. Trifluoroacetic acid (TFA) or methanesulfonic acid in dichloromethane (DCM) is commonly used.

Deprotection Conditions:

Workup:

After neutralization and extraction, the crude product is purified via recrystallization or column chromatography.

Alternative Synthetic Routes

Stepwise Assembly via Amidine Intermediates

Patent US10047094B1 describes a method for triazole synthesis using ethanol as a sole solvent, avoiding methyl tert-butyl ether (MTBE). Applied to this compound, the process might involve:

-

Cyclization of amidine intermediates in ethanol under HCl catalysis.

-

Isolation of the triazole product directly from ethanol, enhancing yield and purity.

Key Advantages:

Protecting Group Strategies

The Chinese patent CN113651762A highlights the use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites during synthesis. For the target compound, temporary protection of carboxylic acids as esters (e.g., methyl or tert-butyl) prevents side reactions during triazole formation.

Critical Analysis of Reaction Parameters

Solvent Selection

Temperature and Catalysis

Yield Optimization

Challenges and Mitigation Strategies

-

Regioselectivity: CuAAC ensures 1,4-disubstituted triazoles, but side products may form if competing catalysts (e.g., Ru) are present.

-

Solubility Issues: The final compound’s polar carboxylic acid groups may complicate purification. Recrystallization from ethanol/water mixtures is recommended.

-

Steric Hindrance: The central nitrogen’s trisubstitution may slow reaction kinetics. Excess reagents and prolonged reaction times mitigate this .

化学反应分析

Types of Reactions

4,4’,4’'-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the triazole rings or benzoic acid groups.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Coordination Chemistry

Metal Coordination

This compound acts as a versatile ligand in coordination chemistry. It can form stable complexes with various transition metals, enhancing their catalytic properties. The triazole moieties provide multiple coordination sites, allowing for the formation of chelate complexes that exhibit increased stability compared to monodentate ligands.

Table 1: Metal Complexes Formed with Triazole Ligands

| Metal Ion | Type of Complex | Stability |

|---|---|---|

| Cu(II) | Cu-Triazole Complex | High |

| Zn(II) | Zn-Triazole Complex | Moderate |

| Ag(I) | Ag-Triazole Complex | High |

Catalysis

Copper-Catalyzed Reactions

The compound has been utilized as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), which are pivotal in click chemistry. The presence of the triazole units enhances the efficiency of copper catalysts by stabilizing the active metal species and increasing the reaction rate.

Case Study: Synthesis of Bioconjugates

In a study by , the compound was employed to facilitate the synthesis of bioconjugates through CuAAC. The reaction demonstrated high yields and selectivity, showcasing the ligand's effectiveness in promoting catalytic activity.

Materials Science

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its ability to form cross-linked networks through triazole linkages allows for the development of advanced materials with tailored properties.

Table 2: Properties of Triazole-Modified Polymers

| Property | Without Triazole Modification | With Triazole Modification |

|---|---|---|

| Thermal Stability | Low | High |

| Mechanical Strength | Moderate | Enhanced |

| Solubility | High | Variable |

Biological Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with biological membranes, potentially leading to cell disruption in microbial pathogens.

Case Study: Antimicrobial Efficacy

A study published in evaluated the antimicrobial activity of various triazole compounds, including this one. Results showed promising inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations.

Environmental Applications

Heavy Metal Ion Removal

The compound can be used in environmental remediation processes to chelate heavy metal ions from contaminated water sources. Its ability to form stable complexes with metals like lead and cadmium makes it a candidate for developing effective filtration systems.

作用机制

The mechanism of action of 4,4’,4’'-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid involves its ability to form stable complexes with metal ions. The triazole rings and benzoic acid groups provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence various molecular targets and pathways, such as enzyme inhibition or activation, and can be utilized in catalysis or drug design.

相似化合物的比较

Data Tables

Table 1. Structural and Functional Comparison

生物活性

The compound 4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid , often referred to as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is a complex organic molecule that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C18H30N10O3

- Molecular Weight : 434.505 g/mol

- CAS Number : 760952-88-3

- IUPAC Name : 3-[4-[[bis[[1-(3-hydroxypropyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]propan-1-ol

Anticancer Properties

Recent studies have highlighted the anticancer potential of THPTA derivatives. For instance, triazole-containing compounds have shown selective cytotoxicity against various cancer cell lines. One notable study demonstrated that derivatives of triazole exhibited significant antiproliferative activity against human leukemic T-cells at nanomolar concentrations. The compound's mechanism involved inducing apoptosis through mitochondrial dysfunction and DNA damage without direct intercalation into DNA .

The biological activity of THPTA is attributed to several mechanisms:

- Apoptosis Induction : Compounds derived from triazoles have been reported to induce morphological changes in cancer cells indicative of apoptosis, such as chromatin condensation and membrane blebbing .

- Mitochondrial Dysfunction : The compound reduces mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- DNA Damage : THPTA derivatives have been shown to cause DNA fragmentation and damage in cancer cells, contributing to their cytotoxic effects .

Binding Affinity Studies

Binding affinity studies have indicated that THPTA exhibits selective binding to specific receptors associated with cancer cells. For example, competitive binding assays showed that certain derivatives had low nanomolar Ki values for melanocortin receptors (MC1R), suggesting potential for targeted therapy in melanoma .

In Vivo Studies

While in vitro studies provide valuable insights into the biological activity of THPTA, in vivo studies are essential for understanding its therapeutic potential. Research involving animal models has indicated promising results in reducing tumor growth and enhancing survival rates when administered alongside conventional chemotherapy agents .

Case Study 1: Cytotoxicity Against Leukemia Cells

In a study focused on the cytotoxic effects of THPTA derivatives on leukemia cell lines such as K562 and Jurkat, the compound exhibited a GI50 value as low as 0.15 µM. This level of potency is comparable to established chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

Case Study 2: Targeting Melanoma

Another study investigated the use of THPTA in targeting melanoma through MC1R binding. The results showed that THPTA-modified micelles significantly enhanced drug delivery to melanoma cells while minimizing off-target effects . This suggests a promising avenue for developing targeted therapies using THPTA.

Data Table: Summary of Biological Activities

常见问题

Q. How can researchers integrate this compound into stimuli-responsive materials, and what characterization techniques validate responsiveness?

- Methodological Answer : Functionalize with photoactive groups (azobenzene) or pH-sensitive moieties. Monitor structural changes via:

- DSC/TGA : Detect phase transitions or decomposition upon stimuli.

- In-situ XRD : Track lattice expansion/contraction under gas pressure or temperature changes .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., solubility vs. predicted logP), cross-validate using multiple techniques (experimental + computational) and report error margins .

- Advanced Characterization : Synchrotron-based techniques (PXRD, XANES) are recommended for nanoscale structural analysis in MOFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。